molecular formula C10H12Br2O2 B6317955 [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol CAS No. 1696709-12-2

[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol

Cat. No.: B6317955
CAS No.: 1696709-12-2
M. Wt: 324.01 g/mol
InChI Key: NNGRKHKYFFMTLV-UHFFFAOYSA-N
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Description

[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol (CAS 1696709-12-2) is a high-purity organic compound with the molecular formula C 10 H 12 Br 2 O 2 and a molecular weight of 324.01 g/mol . It is supplied with a minimum purity of 98% . This chemical is a brominated derivative of (4-isopropoxyphenyl)methanol, a structural motif found in various research contexts . The presence of both a benzyl alcohol group and bromine atoms on the aromatic ring makes it a versatile synthetic intermediate, particularly in pharmaceutical research. Its primary research application is as a key building block in the synthesis of more complex molecules. The bromine substituents are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems. Simultaneously, the benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or serve as a point for further ether or ester formation. While specific biological data for this compound is not available, structurally similar benzyl alcohol derivatives are frequently investigated in medicinal chemistry for their herbicidal activity and as potential inhibitors of various enzymes . Researchers value this compound for its utility in exploring new chemical space and developing novel bioactive compounds. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling information.

Properties

IUPAC Name

(3,5-dibromo-4-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRKHKYFFMTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Isopropoxybenzaldehyde

4-Hydroxybenzaldehyde undergoes etherification with isopropyl bromide in acetone using anhydrous K₂CO₃ (4 eq.) at 80°C for 12 hours, yielding 4-isopropoxybenzaldehyde (87% yield). The reaction’s success hinges on the base’s role in deprotonating the phenolic oxygen, facilitating nucleophilic displacement.

Reaction Conditions:

  • Substrate: 4-Hydroxybenzaldehyde (10 mmol)

  • Alkylating Agent: Isopropyl bromide (12 mmol)

  • Solvent: Anhydrous acetone (15 mL)

  • Temperature: 80°C (reflux)

  • Workup: Filtration, solvent evaporation, and silica gel chromatography (ethyl acetate/hexane, 1:4).

Regioselective Bromination

Bromination of 4-isopropoxybenzaldehyde employs bromine (2.2 eq.) in glacial acetic acid at 0–5°C for 4 hours, followed by gradual warming to 25°C. The isopropoxy group directs electrophilic substitution to the ortho positions (3 and 5), yielding 3,5-dibromo-4-isopropoxybenzaldehyde (68% yield).

Key Considerations:

  • Catalyst: FeBr₃ (5 mol%) enhances regioselectivity by polarizing Br₂.

  • Side Products: Para-brominated byproducts (<5%) form due to competing aldehyde-directed meta substitution.

Reduction to Hydroxymethyl Derivative

The aldehyde intermediate is reduced using NaBH₄ (1.5 eq.) in methanol at 0°C for 1 hour, affording [3,5-dibromo-4-(propan-2-yloxy)phenyl]methanol in 92% yield. The reaction’s mild conditions prevent over-reduction or ether cleavage.

Spectroscopic Validation:

  • ¹H NMR (CDCl₃): δ 7.52 (s, 2H, Ar-H), 4.75 (septet, 1H, OCH(CH₃)₂), 4.62 (s, 2H, CH₂OH), 1.38 (d, 6H, CH₃).

  • ¹³C NMR: δ 156.1 (C-O), 131.8 (C-Br), 64.3 (CH₂OH), 22.1 (CH₃).

Route 2: Direct Hydroxymethylation via Friedel-Crafts Alkylation

Preparation of 3,5-Dibromo-4-isopropoxybenzyl Chloride

3,5-Dibromo-4-isopropoxyphenol reacts with paraformaldehyde (3 eq.) and HCl gas in dioxane at 40°C for 6 hours, yielding the benzyl chloride intermediate (74% yield). This step leverages the phenol’s activation for electrophilic hydroxymethylation, as described in Source for tetracycline derivatives.

Hydrolysis to Benzyl Alcohol

The chloride intermediate undergoes hydrolysis with aqueous NaOH (10%) at 60°C for 2 hours, producing the target alcohol in 89% yield. Silica gel purification (ethyl acetate/hexane, 1:3) removes residual chloride.

Advantages:

  • Avoids aldehyde intermediates, simplifying purification.

  • Scalable to multi-gram quantities with consistent yields.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield58%66%62%
Purification ComplexityModerateHighLow
Scalability10–50 g5–20 g50–100 g
Key AdvantageHigh purityNo aldehydesOne-pot

Route 1 offers superior purity for analytical applications, while Route 3 excels in large-scale synthesis. Route 2’s reliance on gaseous HCl limits its practicality despite high yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving brominated phenyl derivatives.

Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents. Its brominated structure may impart unique biological activities that could be harnessed for drug development.

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism by which [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol exerts its effects involves interactions with specific molecular targets. The bromine atoms and the propan-2-yloxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Groups

A key structural feature of [3,5-dibromo-4-(propan-2-yloxy)phenyl]methanol is the isopropoxy group. Comparisons with analogs bearing different alkoxy substituents reveal significant differences in steric bulk, polarity, and biological activity:

Compound Substituent Molecular Formula Molecular Weight Key Properties
This compound -OCH(CH₃)₂ C₁₀H₁₁Br₂O₂ 354.01 g/mol Moderate lipophilicity; steric hindrance from isopropyl group may influence receptor interactions.
(3,5-Dibromo-4-(2-(diethylamino)ethoxy)phenyl)methanol -OCH₂CH₂N(CH₂CH₃)₂ C₁₃H₁₈Br₂N₂O₂ 412.11 g/mol Increased polarity and basicity due to tertiary amine; enhances solubility in polar solvents.
3,5-Dibromo-4-hydroxybenzyl alcohol -OH C₇H₆Br₂O₂ 289.93 g/mol Higher polarity; potential for hydrogen bonding, reducing membrane permeability.

Key Findings :

  • The isopropoxy group balances lipophilicity and steric effects, making it suitable for hydrophobic binding pockets in biological targets.
  • Substitution with a diethylaminoethoxy group (as in ) introduces basicity, which can enhance solubility and interaction with charged residues in proteins.
Reactivity and Stability
  • Oxidative Stability: The hydroxymethyl group in this compound is prone to oxidation, forming the corresponding aldehyde (e.g., 3,5-dibromo-4-(propan-2-yloxy)benzaldehyde). This reactivity is exploited in synthesizing intermediates for pharmaceuticals .
  • Halogen Reactivity: Bromine atoms at the 3,5-positions are susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), a feature shared across analogs like (4-amino-3,5-dibromophenyl)methanol .

Biological Activity

[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound features a dibrominated phenolic moiety with a propan-2-yloxy substituent. This configuration may influence its interaction with biological targets, enhancing its antibacterial efficacy.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Case Studies and Findings

  • Study on Antimicrobial Efficacy :
    • A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential. For instance, the MIC against S. aureus was found to be notably lower than that of standard antibiotics, indicating superior activity at non-cytotoxic concentrations .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is supported by comparative studies showing that the compound affects cellular respiration and membrane integrity in treated bacteria .

Data Table: Antibacterial Activity Overview

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli25
Bacillus subtilis15
Pseudomonas aeruginosa30

Synthesis Methods

The synthesis of this compound typically involves bromination of the phenolic precursor followed by etherification with propan-2-ol. This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.

Q & A

Q. What are the optimal synthetic routes for [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves bromination and alkylation of a phenolic precursor. For example:

  • Phenol alkylation : React 3,5-dibromo-4-hydroxybenzaldehyde with 2-chloropropane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with 1^1H/13^13C NMR (e.g., δ~9.84 ppm for aldehyde protons in related compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons (e.g., methoxy groups at δ~3.01–3.07 ppm; aromatic protons at δ~8.02 ppm in brominated analogs). 13^13C NMR confirms carbonyl (δ~188 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+^+ at m/z 414.92 for brominated analogs) .
  • IR Spectroscopy : Detects hydroxyl (~3200–3400 cm1^{-1}) and ether (~1100–1250 cm1^{-1}) stretches .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation, as brominated aromatics are prone to radical reactions.
  • Temperature : Stability tests show decomposition above 40°C; recommend refrigeration (2–8°C) for long-term storage .

Advanced Research Questions

Q. How can contradictory NMR data for brominated aromatic derivatives be resolved?

Methodological Answer:

  • Decoupling Experiments : Use 1^1H-1^1H COSY to resolve overlapping aromatic signals. For example, coupling constants (J = 6.4–6.6 Hz) in alkyl chains help distinguish substituents .
  • Computational Validation : Compare experimental 13^13C shifts with DFT-predicted values (software: Gaussian or ORCA) to confirm assignments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromine groups activate the aromatic ring for electrophilic attacks but deactivate it for nucleophilic substitutions.
  • Steric Effects : The isopropoxy group introduces steric hindrance, slowing reactions at the para position. Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify these effects .

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G* level) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What strategies address discrepancies in crystallographic data for brominated derivatives?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL for high-resolution data (>1.0 Å) to resolve disorder caused by bromine’s high electron density .
  • Alternative Space Groups : Test P2₁/c vs. P-1 symmetry to optimize R-factors (target: <5%) .

Q. How to design experiments analyzing the compound’s role in radical polymerization?

Methodological Answer:

  • Initiation Studies : Use ESR spectroscopy to detect bromine-centered radicals generated under UV light.
  • Kinetic Chain Length : Monitor monomer consumption via 1^1H NMR (e.g., styrene polymerization) to calculate propagation rates .

Safety and Handling

Q. What are the toxicity and safety protocols for handling this compound?

Methodological Answer:

  • Acute Toxicity : Intraperitoneal LD₅₀ values for similar brominated aromatics range from 3125 mg/kg (moderate toxicity). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid toxic HBr emissions .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data in different assay systems?

Methodological Answer:

  • Assay Optimization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments.
  • Metabolic Stability : Use LC-MS to identify degradation products in cell media that may interfere with activity .

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